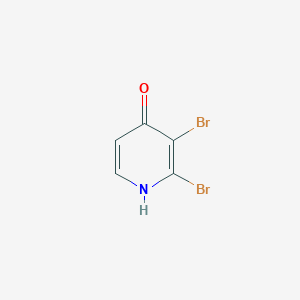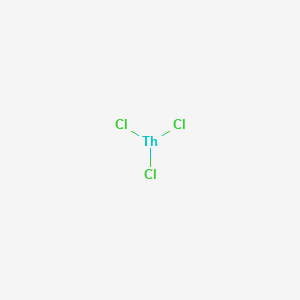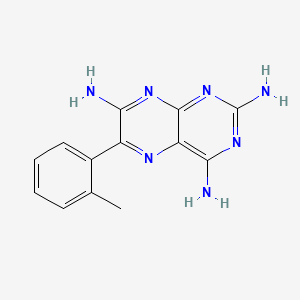
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is a chemical compound known for its unique structure and properties. It contains both amino and mercapto groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride typically involves the reaction of 2-mercaptoethylamine with 2,3-butanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride involves its interaction with various molecular targets. The mercapto groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Diazabicyclo[2.2.2]octane
- 1,4-Dithiothreitol
Uniqueness
1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is unique due to its combination of amino and mercapto groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
18239-81-1 |
|---|---|
Molekularformel |
C8H22Cl2N2O2S2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
[2,3-dihydroxy-4-(2-sulfanylethylazaniumyl)butyl]-(2-sulfanylethyl)azanium;dichloride |
InChI |
InChI=1S/C8H20N2O2S2.2ClH/c11-7(5-9-1-3-13)8(12)6-10-2-4-14;;/h7-14H,1-6H2;2*1H |
InChI-Schlüssel |
LUATWDLNSSBTLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)[NH2+]CC(C(C[NH2+]CCS)O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)









![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)

